molecular formula C9H10F2O2 B8176738 2-(2,2-Difluoroethoxy)-5-methylphenol

2-(2,2-Difluoroethoxy)-5-methylphenol

Cat. No.: B8176738
M. Wt: 188.17 g/mol
InChI Key: VMEKIXQTWKTZNU-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-methylphenol (CAS 2817263-96-8) is a phenolic compound with a molecular formula of C9H10F2O2 and a molecular weight of 188.17 g/mol . It serves as a versatile molecular building block in scientific research, particularly in medicinal chemistry for the synthesis of novel compounds . The structure, featuring a phenol group ortho- to a difluoroethoxy chain, makes it a valuable intermediate for exploring structure-activity relationships. Research into similar phenyl derivatives with difluoroethoxy groups has shown potential in the development of pharmaceutical agents, including as modulators of specific biological targets such as the PGE2 receptors EP2 and EP4 . Modulation of these pathways is a target in oncology research for the potential treatment of cancers such as melanoma, lung cancer, and renal carcinomas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEKIXQTWKTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Methylphenol with 2,2-Difluoroethylating Agents

The most direct route involves alkylation of 5-methylphenol using 2,2-difluoroethanol derivatives. Two predominant methods are documented:

Mitsunobu Reaction

Procedure :

  • Reagents : 5-Methylphenol, 2,2-difluoroethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions : Tetrahydrofuran (THF), 0–25°C, 12–24 hours.

  • Yield : 75–84%.

Mechanism : DEAD mediates PPh₃ oxidation, generating a phosphonium intermediate that facilitates nucleophilic substitution.

Limitations : High cost of reagents and purification challenges due to triphenylphosphine oxide byproducts.

Base-Mediated Alkylation

Procedure :

  • Reagents : 5-Methylphenol, 2,2-difluoroethyl sulfonate (e.g., methanesulfonyl chloride), K₂CO₃/NaH.

  • Conditions : Acetonitrile or DMF, 60–80°C, 6–12 hours.

  • Yield : 68–89%.

Example :

StepReagent/ConditionOutcome
15-Methylphenol + 2,2-difluoroethanolMixture
2Methanesulfonyl chloride, K₂CO₃, DMFActivation of ethanol
380°C, 8 hours89% yield

Advantages : Scalable, avoids transition metals.

Halogen Exchange Reactions

Aryl halides serve as intermediates for nucleophilic substitution with 2,2-difluoroethanol.

Bromine-Directed Synthesis

Procedure :

  • Bromination : 5-Methylphenol → 2-bromo-5-methylphenol (HBr, NaNO₂, CuBr).

  • Etherification : Reaction with 2,2-difluoroethanol/KOH.

  • Yield : 61–73%.

Optimization :

  • Solvent : THF > DMF due to reduced side reactions.

  • Temperature : 60°C minimizes decomposition.

Diazotization-Hydroxylation

Adapted from CN1962603A, this method applies to nitro precursors:

  • Etherification : 2-Nitro-5-methylphenol + 2,2-difluoroethanol → 2-(2,2-difluoroethoxy)-5-methylnitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

  • Diazotization/Hydrolysis : NaNO₂/H₂SO₄ → phenol.

  • Overall Yield : 55–62%.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity
Mitsunobu75–84HighLowModerate
Base-Alkylation68–89ModerateHighHigh
Halogen Exchange61–73LowModerateModerate
Diazotization55–62LowModerateLow

Key Findings :

  • Base-mediated alkylation offers the best balance of yield and scalability.

  • Mitsunobu is preferred for small-scale, oxygen-sensitive syntheses.

  • Halogen exchange requires careful control to avoid polybromination.

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may cause decomposition at high temperatures.

  • Tetrahydrofuran improves selectivity in halogen exchange reactions.

Temperature and Time

  • Etherification : 60–80°C optimizes kinetics without degrading 2,2-difluoroethanol.

  • Diazotization : Must be conducted below 10°C to prevent diazo intermediate decomposition.

Industrial Applications and Patents

  • Agrochemicals : Key intermediate in penoxsulam herbicides.

  • Pharmaceuticals : Utilized in proton-pump inhibitors and antimicrobial agents .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methylphenol involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations

  • 2-Fluoro-5-(2-methoxyethoxy)phenol (C₉H₁₁FO₃): Replaces the difluoroethoxy group with a methoxyethoxy substituent. The absence of fluorine reduces electron-withdrawing effects, likely decreasing acidity compared to the target compound. This structural change may also alter metabolic stability and lipophilicity .
  • 5-(3,5-Difluorophenyl)-2-methoxyphenol (C₁₃H₁₀F₂O₂): Features a difluorophenyl ring and methoxy group.
  • 4-(2,2-Difluoroethoxy)phenylboronic acid (C₈H₉BF₂O₃): A boronic acid derivative with a difluoroethoxy group.

Steric and Electronic Comparisons

  • Penoxsulam (C₁₆H₁₄F₅N₅O₅S): A sulfonamide herbicide containing a 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene group. The trifluoromethyl and difluoroethoxy substituents synergistically enhance herbicide activity by increasing lipophilicity and resistance to metabolic degradation .
  • Phenolic Antioxidants (e.g., 2-(3,5-ditert.butyl-4-hydroxybenzyl)-5-methylphenol): Bulky tert-butyl groups improve radical-scavenging efficiency. In contrast, the target compound’s difluoroethoxy group may offer unique steric and electronic profiles for specialized applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(2,2-Difluoroethoxy)-5-methylphenol C₉H₉F₂O₂ 202.17 g/mol 5-methyl, 2-difluoroethoxy High acidity, enhanced stability
2-Fluoro-5-(2-methoxyethoxy)phenol C₉H₁₁FO₃ 186.18 g/mol 2-methoxyethoxy, 5-fluoro Moderate lipophilicity
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 248.22 g/mol 3,5-difluorophenyl, 2-methoxy High electronegativity
Penoxsulam C₁₆H₁₄F₅N₅O₅S 483.37 g/mol Sulfonamide, trifluoromethyl Herbicidal activity

Data synthesized from

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-5-methylphenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, substituting a hydroxyl group on 5-methylphenol with 2,2-difluoroethyl bromide using a base like cesium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C . Gas evolution during the reaction necessitates an oil bubbler for safe venting. Yield optimization requires precise stoichiometric control and inert atmosphere conditions. Post-synthesis purification via column chromatography (hexanes/ethyl acetate) or recrystallization improves purity (>95%) .

Q. How can researchers validate the structural integrity of 2-(2,2-Difluoroethoxy)-5-methylphenol using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show signals for the difluoroethoxy group (δ 4.5–5.0 ppm, split due to 19^{19}F coupling) and aromatic protons (δ 6.5–7.5 ppm). 13^{13}C NMR confirms the ether linkage (C-O-C at ~70 ppm) and methyl group (δ 20–22 ppm) .
  • GC-MS : Retention time and molecular ion peak (m/z ~202) verify molecular weight. Fragmentation patterns should align with loss of the difluoroethoxy group (-CH2_2CF2_2O) .
  • FT-IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and phenolic O-H (3200–3600 cm1^{-1}) confirm functional groups .

Q. What safety protocols are critical when handling 2-(2,2-Difluoroethoxy)-5-methylphenol in laboratory settings?

  • Methodological Answer :

  • Hazard Assessment : Prioritize a risk analysis for fluorinated compounds, which may release toxic HF upon decomposition. Use fume hoods, PPE (nitrile gloves, lab coat, goggles), and HF-neutralizing kits .
  • Waste Management : Segregate halogenated waste and dispose via certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic environment of the difluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the CF2_2 group stabilizes the ether linkage but may deactivate the aromatic ring toward electrophilic substitution. Computational studies (DFT) can map electron density distribution, while experimental probes like Suzuki-Miyaura coupling with boronic acids assess reactivity. Monitor regioselectivity using substituent-directed metalation .

Q. What strategies resolve contradictions in reported solubility and stability data for 2-(2,2-Difluoroethoxy)-5-methylphenol?

  • Methodological Answer :

  • Solubility : Test in aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water). Contradictions may arise from crystallinity variations; use differential scanning calorimetry (DSC) to identify polymorphs .
  • Stability : Accelerated degradation studies under acidic/alkaline conditions (pH 3–10) at 40°C for 14 days, with HPLC tracking decomposition products (e.g., free phenol or fluoride release) .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Silico Screening : Docking simulations using enzymes with known fluorophenol-binding sites (e.g., cytochrome P450) predict binding affinity .
  • In Vitro Assays : Fluorescence-based enzymatic assays (e.g., β-galactosidase inhibition) quantify IC50_{50} values. Include controls for non-specific binding using methylphenol analogs .

Q. What advanced analytical methods differentiate between positional isomers (e.g., 4-methyl vs. 5-methyl derivatives)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of methyl and difluoroethoxy groups.
  • X-ray Crystallography : Resolves crystal packing and substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass and isotopic patterns .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for analogous difluoroethoxy compounds in herbicide intermediates (e.g., Penoxsulam synthesis) .
  • Spectroscopic Databases : NIST Chemistry WebBook for reference 19^{19}F NMR and IR data .
  • Safety Guidelines : ACS guidelines for fluorinated compound handling and waste disposal .

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